An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol
An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trichloro-2-methyl-2-propanol, commonly known as chlorobutanol or chloretone, is a versatile organic compound with the chemical formula C₄H₇Cl₃O. It exists as a white, crystalline, volatile solid with a characteristic camphor-like odor. Historically, it was first synthesized in 1881 by the German chemist Conrad Willgerodt.
This compound functions as a preservative, sedative, hypnotic, and weak local anesthetic, sharing properties similar to chloral hydrate. It is particularly noted for its antibacterial and antifungal properties, making it a valuable pharmaceutic aid, especially as an antimicrobial agent in multi-ingredient formulations. In ophthalmic and parenteral dosage forms, it is typically used at a concentration of 0.5% to ensure long-term stability and antimicrobial activity. The compound is available in two primary forms: anhydrous and hemihydrate. The presence of up to one-half molecule of water distinguishes the hemihydrate form, which has distinct physical properties from its anhydrous counterpart.
Chemical and Physical Properties
The physical and chemical properties of 1,1,1-trichloro-2-methyl-2-propanol are well-documented. Key quantitative data are summarized in the tables below, distinguishing between the anhydrous and hemihydrate forms where applicable.
General and Structural Properties
| Property | Value | Reference |
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol | [1][2] |
| Synonyms | Chlorobutanol, Chloretone, Chlorbutol, Trichloro-tert-butyl alcohol | [1] |
| Molecular Formula | C₄H₇Cl₃O | [1][2] |
| Molecular Weight | 177.46 g/mol (Anhydrous) | [1][2][3] |
| Molecular Weight | 186.47 g/mol (Hemihydrate) | [4][5] |
| Appearance | White crystalline solid | [1][4] |
| Odor | Camphor-like | [1] |
| CAS Number | 57-15-8 (Anhydrous) | [1][3] |
| CAS Number | 6001-64-5 (Hemihydrate) | [4][6] |
Thermodynamic and Physicochemical Properties
| Property | Value | Reference |
| Melting Point (Anhydrous) | 95–99 °C; 97 °C | [1][3] |
| Melting Point (Hemihydrate) | 75–79 °C; ~78 °C | [4][5][6][7] |
| Boiling Point | 167 °C; 173 - 175 °C (@ 760 mmHg) | [1][4][8] |
| Flash Point | 100 °C / 212 °F (closed cup) | [4][5] |
| Water Solubility | Slightly soluble; 8 g/L (20 °C) | [1][6][7][8] |
| Solubility in Other Solvents | Soluble in ethanol, ether, chloroform, glycerol, acetone, volatile oils | [1][2][6][8] |
| pH (of 7.7 g/L aqueous solution) | 4.5 - 6.0 (@ 20 °C) | [4][6] |
| Octanol/Water Partition Coefficient (LogP) | 2.03 - 2.074 (estimated) | [6][9] |
Reactivity and Stability
Stability: 1,1,1-Trichloro-2-methyl-2-propanol is a stable compound but is known to be hygroscopic, readily absorbing moisture from the air.[4] It is also volatile and sublimes easily, even at room temperature.[3][10] Its stability in aqueous solutions is pH-dependent; it is relatively stable at pH 3 but degrades as the pH increases.[7] At a pH of 7.5, a solution stored at 25°C has a half-life of approximately three months.[7]
Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and various metals.[4]
Hazardous Decomposition: Upon combustion or thermal decomposition, it generates toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), chlorine, and hydrogen chloride gas.[4] Decomposition begins at temperatures above 167°C.[4]
Synthesis
1,1,1-Trichloro-2-methyl-2-propanol is synthesized via the nucleophilic addition of chloroform to acetone. This condensation reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide.[1][11] The reaction is exothermic and requires careful temperature control.
Following the reaction, the product can be purified by recrystallization or sublimation.[1]
Hydration States
The compound's ability to exist in both anhydrous and hemihydrate forms is a critical consideration for its application and storage. The hemihydrate contains up to one-half molecule of water of crystallization per molecule of the compound.
Experimental Protocols
The determination of the chemical and physical properties outlined in this guide follows standard laboratory methodologies. The protocols described below are generalized representations of the techniques typically employed.
Melting Point Determination
The melting point is determined to identify the compound and assess its purity. A sharp melting range (0.5-1.0°C) typically indicates a pure sample, whereas a depressed and broad melting range suggests the presence of impurities.[4][7]
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in an oil bath within a Thiele tube.[3][4][8]
-
The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.
-
A second sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.[4]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[12][13]
-
Boiling Point Determination
Boiling point is another characteristic property used for identification, though it is more difficult to measure accurately for solids than melting point.[6]
-
Apparatus: Thiele tube or Mel-Temp apparatus, small test tube (Durham tube), capillary tube, thermometer.
-
Procedure (Micro Method):
-
Approximately 0.5 mL of the sample is placed in a small test tube attached to a thermometer.[2]
-
A capillary tube, sealed at one end, is inverted and placed into the sample liquid.
-
The assembly is heated in a Thiele tube oil bath. Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[2][14]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[2][14]
-
Solubility Determination
Solubility tests provide information about the polarity of the compound and the presence of functional groups.[15]
-
Apparatus: Test tubes, graduated cylinder or burette, vortex mixer (optional).
-
Procedure (Qualitative & Semi-Quantitative):
-
A pre-weighed mass of the solute (e.g., 25 mg) is placed into a test tube.[15]
-
A measured volume of the solvent (e.g., water, ethanol) is added incrementally (e.g., in 0.25 mL portions).[1][15]
-
After each addition, the tube is vigorously agitated until the solid is completely dissolved.
-
The process is repeated until complete dissolution is achieved. The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).[1] For a simple qualitative assessment, a compound is deemed "soluble" if a small amount (e.g., 1 mg) dissolves readily in a few drops of the solvent.[5]
-
pH Measurement
The pH of an aqueous solution of the compound indicates its acidic or basic nature.
-
Apparatus: Calibrated pH meter with a glass electrode, beakers, standard pH buffer solutions (e.g., pH 4, 7, 10).
-
Procedure:
-
The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[16]
-
A solution of the compound is prepared at a specified concentration (e.g., 7.7 g/L) in deionized water.
-
The pH electrode is rinsed with deionized water and then with a small portion of the sample solution.
-
The electrode is immersed in the sample solution, and the solution is gently stirred.
-
The reading is allowed to stabilize before the pH value is recorded.[17]
-
The measurement is typically performed at a controlled temperature, as pH is temperature-dependent.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. phillysim.org [phillysim.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. scribd.com [scribd.com]
- 9. horiba.com [horiba.com]
- 10. youtube.com [youtube.com]
- 11. pH - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
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- 17. pg.edu.pl [pg.edu.pl]
